molecular formula C23H21F2NO4 B11432750 4-(2,3-difluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(2,3-difluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11432750
M. Wt: 413.4 g/mol
InChI Key: TXMIIZUCGQWFAG-UHFFFAOYSA-N
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Description

4-(2,3-difluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of two aromatic rings substituted with fluorine and methoxy groups, respectively, and a tetrahydroquinoline core. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-difluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route is as follows:

    Starting Materials: 2,3-difluoroaniline and 3,4-dimethoxybenzaldehyde.

    Step 1: Condensation reaction between 2,3-difluoroaniline and 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst to form an imine intermediate.

    Step 2: Cyclization of the imine intermediate with an appropriate dienophile under acidic conditions to form the tetrahydroquinoline core.

    Step 3: Oxidation of the tetrahydroquinoline intermediate to introduce the dione functionality at positions 2 and 5.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the dione functionality to corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Formation of tetrahydroquinoline alcohols or amines.

    Substitution: Formation of various substituted quinoline derivatives with different functional groups.

Scientific Research Applications

4-(2,3-difluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-difluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-difluorophenyl)-7-(3,4-dimethoxyphenyl)-quinoline-2,5(1H,3H)-dione: Lacks the tetrahydro structure, which may affect its biological activity.

    4-(2,3-difluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5-diol: Contains hydroxyl groups instead of dione, potentially altering its reactivity and interactions.

    4-(2,3-difluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5-diamine: Features amine groups, which may change its pharmacological profile.

Uniqueness

The unique combination of fluorine and methoxy substituents, along with the tetrahydroquinoline core and dione functionality, distinguishes 4-(2,3-difluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H21F2NO4

Molecular Weight

413.4 g/mol

IUPAC Name

4-(2,3-difluorophenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione

InChI

InChI=1S/C23H21F2NO4/c1-29-19-7-6-12(10-20(19)30-2)13-8-17-22(18(27)9-13)15(11-21(28)26-17)14-4-3-5-16(24)23(14)25/h3-7,10,13,15H,8-9,11H2,1-2H3,(H,26,28)

InChI Key

TXMIIZUCGQWFAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C(=CC=C4)F)F)C(=O)C2)OC

Origin of Product

United States

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